3-Chlorocarbonylphenylboronic Acid
Overview
Description
3-Chlorocarbonylphenylboronic acid is an organic compound with the molecular formula C7H6BClO3. It is a boronic acid derivative characterized by the presence of a chlorocarbonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorocarbonylphenylboronic acid typically involves the reaction of 3-carboxyphenylboronic acid with oxalyl chloride in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining the mixture at a low temperature to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorocarbonylphenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxalyl Chloride: Used in the synthesis of the compound.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Solvents: Dichloromethane and other organic solvents are frequently used.
Major Products Formed:
Substituted Phenylboronic Acids: Resulting from substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Chlorocarbonylphenylboronic acid has diverse applications in scientific research, including:
Biology: Investigated for its potential in developing boron-containing drugs and bioactive molecules.
Medicine: Explored for its role in designing enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-chlorocarbonylphenylboronic acid primarily involves its reactivity with various nucleophiles and electrophiles. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The chlorocarbonyl group can also participate in nucleophilic substitution reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorocarbonyl group, making it less reactive in certain substitution reactions.
4-Chlorocarbonylphenylboronic Acid: Similar structure but with the chlorocarbonyl group in a different position, affecting its reactivity and applications.
Uniqueness: 3-Chlorocarbonylphenylboronic acid is unique due to the presence of both the boronic acid and chlorocarbonyl functional groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality makes it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
(3-carbonochloridoylphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHGXUQQIIYAJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)Cl)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270685 | |
Record name | Boronic acid, [3-(chlorocarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332154-58-2 | |
Record name | Boronic acid, [3-(chlorocarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332154-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, [3-(chlorocarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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